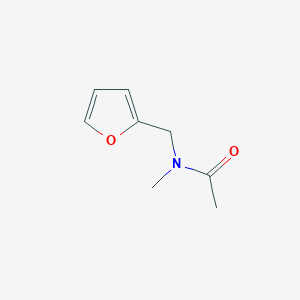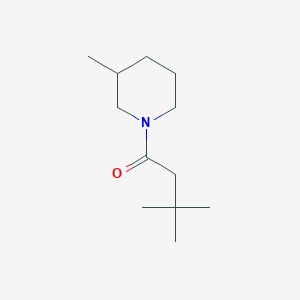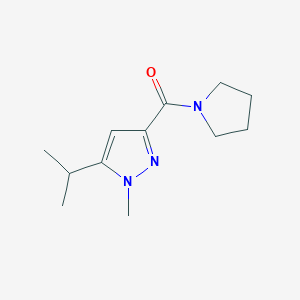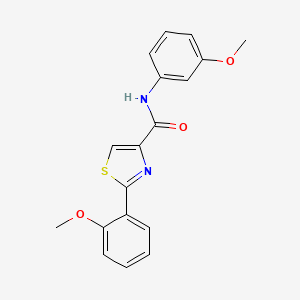
2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide, also known as MPTP, is a synthetic compound that has been extensively studied in scientific research. It is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease. Despite its toxic effects, MPTP has been widely used in the field of neuroscience as a tool to study the mechanisms of Parkinson's disease and to develop new treatments for the condition.
Mécanisme D'action
2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide is converted to MPP+ (1-methyl-4-phenylpyridinium) in the brain by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopaminergic neurons through the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide are well-documented. 2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide selectively destroys dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This results in symptoms similar to Parkinson's disease, including tremors, rigidity, and bradykinesia. 2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to its toxic effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide has several advantages as a tool for scientific research. It selectively destroys dopaminergic neurons in the brain, making it an excellent model for studying the mechanisms of Parkinson's disease. 2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide is also relatively easy to synthesize and administer to animals. However, there are also several limitations to using 2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide in lab experiments. It is a potent neurotoxin that can cause severe damage to the brain, making it difficult to use in long-term studies. Additionally, the effects of 2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide on the brain may not fully replicate the effects of Parkinson's disease in humans, which limits its usefulness as a model for the disease.
Orientations Futures
There are several future directions for research on 2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide. One area of focus is on developing new treatments for Parkinson's disease based on the mechanisms of 2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide toxicity. Another area of research is on using 2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide as a tool to study the effects of environmental toxins on the brain. Finally, there is ongoing research on developing new animal models for Parkinson's disease that more closely replicate the disease in humans, which may lead to new insights into the mechanisms of the disease and new treatments.
Méthodes De Synthèse
2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide can be synthesized through a multi-step process starting from 2-methylfuran. The first step involves the reaction of 2-methylfuran with methylamine to form 2-methyl-N-methylfuran. This intermediate is then reacted with 2-bromo-3-methylpyridine to form 2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide, which is the final product.
Applications De Recherche Scientifique
2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide has been widely used in scientific research to study the mechanisms of Parkinson's disease. When 2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide is administered to animals, it selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease. This makes it an excellent tool to study the underlying mechanisms of the disease and to develop new treatments. 2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide has also been used to study the effects of environmental toxins on the brain and to develop new drugs for other neurodegenerative diseases.
Propriétés
IUPAC Name |
2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-4-3-6-13-11(8)14-12(15)10-5-7-16-9(10)2/h3-7H,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDBLHUQTAOJAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=C(OC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(3-methylpyridin-2-yl)furan-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-methylphenyl)-2-[(4-methylpiperidino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B7560856.png)
![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B7560867.png)

![4-amino-N-{2-[(anilinocarbonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B7560879.png)
![1-[3-(2-Methoxyethoxy)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B7560884.png)


![1-{[4-(piperidin-1-ylsulfonyl)-1H-pyrrol-2-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B7560911.png)



![1-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7560947.png)

